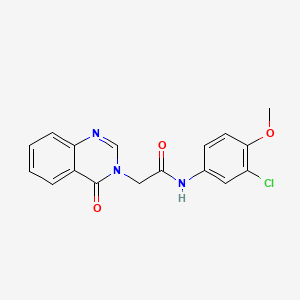![molecular formula C24H26N2O3S B5227915 2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide](/img/structure/B5227915.png)
2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide, also known as BPNB, is a chemical compound that has been widely studied for its potential applications in scientific research. BPNB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
科学研究应用
2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide has been studied for a variety of scientific research applications. One of the most promising areas of research involves the use of 2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide as a tool to study the role of protein-protein interactions in cellular signaling pathways. 2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide has been shown to inhibit the interaction between two proteins, called the PDZ domain and the C-terminus, which are involved in a variety of cellular signaling pathways. By inhibiting this interaction, researchers can gain a better understanding of the role of these proteins in cellular signaling and potentially develop new therapies for diseases such as cancer and neurological disorders.
作用机制
The mechanism of action of 2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide involves its ability to inhibit the interaction between the PDZ domain and the C-terminus. This interaction is critical for the proper functioning of many cellular signaling pathways, and by inhibiting it, 2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide can disrupt these pathways and potentially lead to new therapeutic approaches.
Biochemical and Physiological Effects:
2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit protein-protein interactions, 2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have activity against certain types of cancer cells, making it a potential anti-cancer agent.
实验室实验的优点和局限性
One of the main advantages of using 2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide in lab experiments is its specificity. Because it targets a specific protein-protein interaction, researchers can use 2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide to study the role of this interaction in a variety of cellular processes. However, one limitation of 2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide is its relatively low potency, which can make it difficult to use in certain experiments.
未来方向
There are many potential future directions for research involving 2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide. One area of interest is the development of more potent analogs of 2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide that could be used in a wider range of experiments. Another area of interest is the use of 2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide in combination with other drugs to enhance its effectiveness against cancer cells. Finally, researchers are also exploring the potential use of 2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide in the treatment of neurological disorders such as Alzheimer's disease.
合成方法
The synthesis of 2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide involves several steps. First, sec-butylamine is reacted with 2-chlorobenzoyl chloride to form N-(sec-butyl)-2-chlorobenzamide. Next, this compound is reacted with benzyl phenyl sulfone to form 2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide. The reaction is typically carried out in a solvent such as acetonitrile or dichloromethane, and the product is purified using column chromatography.
属性
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-butan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-3-19(2)25-24(27)22-16-10-11-17-23(22)26(18-20-12-6-4-7-13-20)30(28,29)21-14-8-5-9-15-21/h4-17,19H,3,18H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHILRUDJGJUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5227836.png)
![6-methyl-5-{5-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5227839.png)
![N-{4-[({2-[(3,4-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5227865.png)

![N-({[4-({[1-(1-adamantyl)ethyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5227883.png)
![N-{2-[(allylamino)carbonyl]phenyl}-4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5227888.png)
![N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5227896.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5227902.png)
![N-[3-(1-azepanyl)propyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5227907.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5227916.png)
![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5227920.png)
![N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B5227925.png)
![N-{[4-(acetylamino)phenyl]sulfonyl}-1-adamantanecarboxamide](/img/structure/B5227929.png)
